CID 71379511

Description

CID 71379511 is a chemical compound belonging to the oscillatoxin family, a group of cyanobacterial-derived toxins known for their complex macrocyclic structures and bioactive properties.

Properties

CAS No. |

646054-91-3 |

|---|---|

Molecular Formula |

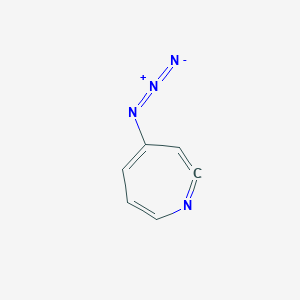

C6H4N4 |

Molecular Weight |

132.12 g/mol |

InChI |

InChI=1S/C6H4N4/c7-10-9-6-2-1-4-8-5-3-6/h1-4H |

InChI Key |

OZEBAVWTKIBICY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C=CC(=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71379511 involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, including this compound . The inclusion complexes are formed by incorporating the guest molecule into the non-polar cavity of the cyclodextrin under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: CID 71379511 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may exhibit enhanced or unique properties.

Scientific Research Applications

CID 71379511 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it may be used in studies involving molecular interactions and biological pathways. In medicine, this compound has potential therapeutic applications due to its unique chemical properties. In industry, it can be used in the development of new materials and products .

Mechanism of Action

The mechanism of action of CID 71379511 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison

Oscillatoxin derivatives share a core macrocyclic framework but differ in substituents and side-chain modifications, which critically influence their biological activity and physicochemical behavior. Key analogs include:

Key Observations :

- Lipophilicity : Methylation (e.g., CID 185389) increases log P values, enhancing membrane permeability but reducing solubility .

- Solubility : Carboxylic acid groups (e.g., CID 156582092) improve solubility, critical for bioavailability in aqueous environments .

- Reactivity : Epoxide-containing derivatives (e.g., CID 156582093) exhibit higher electrophilicity, correlating with toxicity in cellular assays .

Limitations and Knowledge Gaps

- This compound Data Gaps : Absence of explicit molecular data (e.g., spectral signatures, synthetic routes) limits direct mechanistic comparisons. Further studies are needed to clarify its substituents and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.